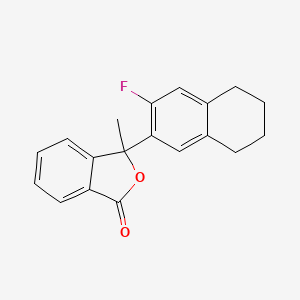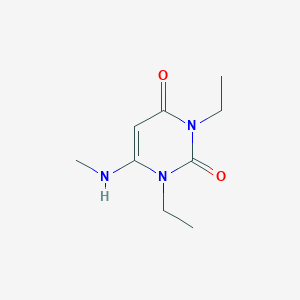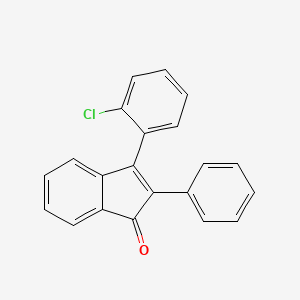![molecular formula C58H102O2S B14336578 1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] CAS No. 105613-13-6](/img/no-structure.png)
1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] is an organic compound characterized by its complex structure, which includes a sulfanediyl group linking two benzene rings substituted with tert-butyl, methyl, and octadecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] typically involves multiple steps, starting with the preparation of the substituted benzene rings. The tert-butyl, methyl, and octadecyloxy groups are introduced through various substitution reactions. The final step involves the formation of the sulfanediyl linkage between the two benzene rings, often using sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] involves its interaction with molecular targets such as enzymes or receptors. The sulfanediyl group can form bonds with various biological molecules, potentially affecting their function. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, tert-butyl-: Similar in having a tert-butyl group attached to the benzene ring.
Benzene, 1-butyl-2-methyl-: Contains butyl and methyl groups on the benzene ring.
Eigenschaften
| 105613-13-6 | |
Molekularformel |
C58H102O2S |
Molekulargewicht |
863.5 g/mol |
IUPAC-Name |
1-tert-butyl-5-(5-tert-butyl-2-methyl-4-octadecoxyphenyl)sulfanyl-4-methyl-2-octadecoxybenzene |
InChI |
InChI=1S/C58H102O2S/c1-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-59-53-45-49(3)55(47-51(53)57(5,6)7)61-56-48-52(58(8,9)10)54(46-50(56)4)60-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-2/h45-48H,11-44H2,1-10H3 |
InChI-Schlüssel |
YAPJEPUPQMIIGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)OCCCCCCCCCCCCCCCCCC)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)

![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)


![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)

![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
